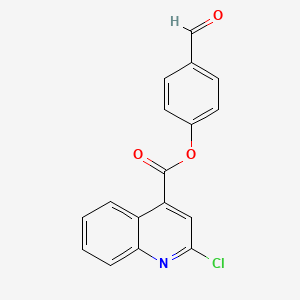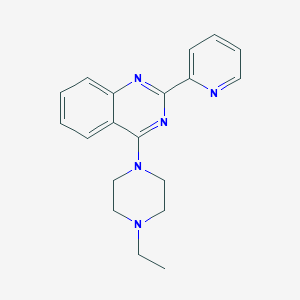![molecular formula C12H16N2O3 B7645569 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the oxazole family of molecules and is characterized by its unique chemical structure. In
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have antibacterial activity and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide is its potent anti-cancer properties. This makes it an attractive candidate for further research in the treatment of cancer. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide. One area of research is in the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of this compound in human trials.
Synthesis Methods
The synthesis of 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide is a complex process that involves several steps. The synthesis starts with the reaction of cyclopropane carboxylic acid with thionyl chloride to form cyclopropyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amine. The amine is then reacted with 2-bromoacetic acid to form the oxazole ring. The final step involves the protection of the amine group with an oxolan-2-ylmethyl group to form the desired compound.
Scientific Research Applications
5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been shown to be effective in the treatment of bacterial infections and has potential as an anti-inflammatory agent.
properties
IUPAC Name |
5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(13-7-9-2-1-5-16-9)10-6-11(17-14-10)8-3-4-8/h6,8-9H,1-5,7H2,(H,13,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYZZCLSEXNNBS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)


![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)

![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
